molecular formula C10H12F3N B8647745 N-ethyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 55204-36-9

N-ethyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B8647745
CAS No.: 55204-36-9
M. Wt: 203.20 g/mol
InChI Key: MHNOYCFRLSPHRX-UHFFFAOYSA-N
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Description

N-ethyl-N-(2,2,2-trifluoroethyl)aniline is a chemical compound of significant interest in advanced synthetic organic and medicinal chemistry research. It features both N-ethyl and N-2,2,2-trifluoroethyl substituents on a primary aniline nitrogen, making it a valuable intermediate for constructing more complex molecules. The incorporation of the trifluoroethyl group is a common strategy in drug discovery, as it can profoundly influence a molecule's physicochemical properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity through strategic fluorination . This compound falls into the category of N-trifluoroalkyl anilines, which are recognized as important scaffolds in the development of bioactive compounds and pharmaceuticals . Researchers utilize such building blocks to explore novel structure-activity relationships (SAR) and to create intricately structured molecules for various applications. The synthetic routes to analogous N-trifluoroethylated anilines often involve metal-catalyzed N-H insertion reactions or multicomponent coupling strategies, highlighting the compound's role in methodologically advanced synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

55204-36-9

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-ethyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C10H12F3N/c1-2-14(8-10(11,12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

MHNOYCFRLSPHRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(F)(F)F)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-N-(2,2,2-trifluoroethyl)aniline with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound N-ethyl, N-(2,2,2-trifluoroethyl) C₁₀H₁₂F₃N 203.21 (estimated) Not explicitly listed Hypothesized use in pharmaceuticals due to fluorinated alkyl groups.
2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline 2,3-dimethyl on benzene ring; N-(2,2,2-trifluoroethyl) C₁₀H₁₂F₃N 203.21 1021088-29-8 Supplied by American Elements for life science research; high purity grades available.
2-Bromo-N-(2,2,2-trifluoroethyl)aniline Bromo on benzene ring; N-(2,2,2-trifluoroethyl) C₈H₆BrF₃N 254.05 1021056-39-2 Solid at room temperature; used as a lab reagent for synthetic chemistry.
4-Chloro-N-(2,2,2-trifluoroethyl)aniline Chloro on benzene ring; N-(2,2,2-trifluoroethyl) C₈H₇ClF₃N 221.60 22753-82-8 Intermediate in the synthesis of Quazepam (a sedative-hypnotic drug).
N-Ethyl-2-methyl-5-(trifluoromethyl)aniline 2-methyl and 5-(trifluoromethyl) on benzene ring; N-ethyl C₁₀H₁₂F₃N 203.20 1538283-27-0 Potential pharmaceutical intermediate; structural analogs used in drug discovery.
N-(2-Methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline 4-nitro, 2-(trifluoromethyl) on benzene ring; N-(2-methoxyethyl) C₁₀H₁₁F₃N₂O₃ 288.21 1183236-47-6 Medicinal chemistry applications; sold as a high-purity intermediate for drug development.

Key Comparative Insights

Electronic Effects: The trifluoroethyl group (-CH₂CF₃) is strongly electron-withdrawing, reducing electron density on the nitrogen atom and aromatic ring. This contrasts with analogs like N-(2-hydroxyethyl)-N-methylaniline (), where the hydroxyethyl group introduces hydrogen-bonding capability and polarity . N-Ethyl-2-nitro-4-(trifluoromethyl)aniline () combines nitro (-NO₂) and trifluoromethyl (-CF₃) groups, creating a highly electron-deficient aromatic system suitable for electrophilic substitution reactions .

Fluorinated compounds (e.g., 2-Bromo-N-(2,2,2-trifluoroethyl)aniline) exhibit increased lipophilicity, improving membrane permeability in pharmaceutical contexts .

Applications :

  • 4-Chloro-N-(2,2,2-trifluoroethyl)aniline () is directly linked to Quazepam synthesis, demonstrating the role of fluorinated anilines in central nervous system drug development .
  • Compounds like N-(2-Methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline () highlight the use of nitro and trifluoromethyl groups in tuning bioactivity and metabolic stability .

Preparation Methods

Direct Alkylation Using Trifluoroethylamine Derivatives

Direct alkylation involves reacting aniline derivatives with trifluoroethylating agents. A key method employs 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, enabling N-trifluoroethylation via cascade diazotization and insertion reactions. For example:

Reagents/Conditions:

  • Catalyst: Iron porphyrin complexes (e.g., Fe(TPP)Cl)

  • Solvent: Water/CH₂Cl₂ (1:1)

  • Acid: Acetic acid or H₂SO₄

  • Temperature: Room temperature to 80°C

  • Yield: 45–93% for primary/secondary anilines.

Procedure:

  • Aniline derivatives (e.g., o-methyl aniline) react with 2,2,2-trifluoroethylamine hydrochloride in the presence of Fe(TPP)Cl.

  • Sodium nitrite (NaNO₂) and acid are added to generate diazonium intermediates.

  • The diazonium salt undergoes N-trifluoroethylation, forming the target compound.

Advantages:

  • Mild conditions (no inert atmosphere required).

  • Broad substrate scope, including electron-rich and electron-deficient anilines.

Hydrogenation of Chlorinated Precursors

Reductive dechlorination of chlorinated intermediates is another viable route. For example:

Reagents/Conditions:

  • Substrate: 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

  • Catalyst: Palladium-carbon (Pd/C) or nickel catalysts

  • Hydrogen Pressure: 5–250 bar

  • Solvent: Methanol or n-propanol

  • Yield: 77–95%.

Procedure:

  • React 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with ammonia under hydrogenation conditions.

  • The chloro group is replaced by an amino group, followed by hydrolysis to yield the aniline derivative.

Key Considerations:

  • Higher yields achieved with polar solvents (e.g., methanol).

  • Catalyst choice (Pd vs. Ni) affects reaction efficiency and cost.

Catalytic N–H Insertion Reactions

Iron Porphyrin-Catalyzed Reactions

Iron porphyrin complexes enable N-trifluoroethylation via carbene intermediates. This method is particularly effective for secondary anilines.

Reagents/Conditions:

  • Catalyst: Fe(TPP)Cl (0.9 mol%)

  • Fluorine Source: 2,2,2-Trifluoroethylamine hydrochloride

  • Solvent: DCE (1,2-dichloroethane) at 80°C

  • Yield: 30–85% for N-methylaniline derivatives.

Procedure:

  • N-Methylaniline reacts with Fe(TPP)Cl and trifluoroethylamine hydrochloride.

  • Acid (e.g., CH₃COOH) and NaNO₂ facilitate diazotization.

  • Elevated temperatures enhance reaction rates for sterically hindered substrates.

Optimization Data:

CatalystSolvent SystemTemperature (°C)Yield (%)
Fe(TPP)ClH₂O/CH₂Cl₂2578
Fe(TPP)ClDCE8085
MnTPPClH₂O/CH₂Cl₂25Trace

Photoredox-Catalyzed Trifluoroethylation

Photoredox catalysis offers an alternative for regioselective C–H functionalization. While less explored for this compound, analogous methods suggest potential applicability:

Reagents/Conditions:

  • Catalyst: Ruthenium or iridium complexes

  • Fluorine Source: 2,2,2-Trifluoroethyl iodide

  • Light: Blue LEDs (450 nm)

  • Solvent: DMF or acetonitrile.

Procedure:

  • Enamide substrates undergo trifluoroethylation under light irradiation.

  • The reaction proceeds via single-electron transfer (SET) mechanisms.

Limitations:

  • Requires specialized equipment (photoreactors).

  • Lower yields compared to metalloporphyrin methods.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

MethodCatalystYield (%)Industrial Viability
Iron Porphyrin CatalysisFe(TPP)Cl78–93Moderate
HydrogenationPd/C77–95High
Direct AlkylationNone45–85Low

Key Observations:

  • Hydrogenation dominates in industrial setups due to high yields and established protocols.

  • Iron porphyrin methods are promising for complex substrates but require costly catalysts.

Reaction Mechanisms

  • Nucleophilic Substitution:

    • Step 1: Formation of diazonium salt from aniline.

    • Step 2: Trifluoroethylamine attacks the diazonium intermediate.

    • Step 3: Acid workup yields the N-trifluoroethylated product.

  • Reductive Dechlorination:

    • Step 1: Chlorinated acetamide reacts with ammonia.

    • Step 2: Hydrogenation replaces Cl with NH₂.

    • Step 3: Hydrolysis generates the aniline backbone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-ethyl-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential alkylation of aniline derivatives. First, N-ethylation is achieved using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH). Subsequent N-(2,2,2-trifluoroethyl) substitution requires 2,2,2-trifluoroethyl bromide under similar conditions. Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios are critical for minimizing byproducts like dialkylated impurities. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield .

Q. What spectroscopic techniques are most effective for characterizing N-ethyl-N-(2,2,2-trifluoroethyl)aniline?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies trifluoroethyl group chemical shifts (δ ≈ -60 to -70 ppm) and confirms substitution patterns.
  • ¹H/¹³C NMR : Resolves ethyl group signals (e.g., CH₃ at δ 1.2–1.5 ppm) and aromatic proton splitting patterns.
  • IR Spectroscopy : Detects N–H stretching (3300–3500 cm⁻¹, if unreacted amine persists) and C–F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of CF₃CH₂ group).
    • Cross-referencing with PubChem data for analogous compounds ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl and ethyl groups influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The trifluoroethyl group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to meta positions. The ethyl group, though electron-donating (+I), has a weaker effect. Competitive directing can lead to regioselectivity challenges. Computational DFT studies (e.g., using Gaussian09) can map electrostatic potential surfaces to predict dominant reaction sites . Experimental validation via nitration or halogenation reactions, followed by HPLC-MS analysis, confirms regiochemical outcomes .

Q. What are the challenges in achieving regioselective functionalization of N-ethyl-N-(2,2,2-trifluoroethyl)aniline, and how can they be addressed?

  • Methodological Answer : Competing electronic effects from substituents complicate regioselectivity. Strategies include:

  • Protecting Groups : Temporarily block the trifluoroethyl group with acid-labile moieties (e.g., Boc) to isolate ethyl-directed reactivity.
  • Catalytic Directing : Use Pd-mediated C–H activation (e.g., with Pd(OAc)₂) to override inherent electronic effects.
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophile accessibility to specific ring positions.
    • Reaction progress should be monitored via TLC or in situ FTIR .

Q. How does the compound’s structure affect its potential as a ligand in transition-metal catalysis?

  • Methodological Answer : The trifluoroethyl group’s electron-withdrawing nature stabilizes metal centers (e.g., Pd or Cu) by reducing electron density, enhancing oxidative addition efficiency. Ethyl groups provide steric bulk, influencing ligand denticity. Comparative studies with N-methyl analogs (e.g., catalytic Suzuki-Miyaura coupling) can quantify turnover frequencies (TOF). X-ray crystallography of metal complexes (e.g., PdCl₂ adducts) reveals binding modes .

Q. What computational methods are suitable for modeling interactions between N-ethyl-N-(2,2,2-trifluoroethyl)aniline and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., cytochrome P450).
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Correlates substituent effects (e.g., logP from trifluoroethyl) with bioactivity (IC₅₀ values).
    • Experimental validation via enzyme inhibition assays (e.g., fluorometric assays) confirms computational predictions .

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